![molecular formula C7H7NO3 B3162061 3-(Hydroxymethyl)picolinic acid CAS No. 875256-15-8](/img/structure/B3162061.png)
3-(Hydroxymethyl)picolinic acid
Overview
Description
“3-(Hydroxymethyl)picolinic acid” is an organic compound . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is a white solid that is soluble in water . In synthetic organic chemistry, it has been used as a substrate in various reactions .
Molecular Structure Analysis
The molecular structure of “3-(Hydroxymethyl)picolinic acid” contains a total of 18 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 2 hydroxyl groups, and 1 primary alcohol .
Physical And Chemical Properties Analysis
“3-(Hydroxymethyl)picolinic acid” is a white to tan crystalline solid . It is slightly soluble in water .
Scientific Research Applications
Photophysics and Quantum Chemistry
- Excited State Proton Transfer Mediated Photophysics: 3-Hydroxy-picolinic acid has been studied for its photophysics using quantum chemistry methods. The carboxylic group in the system acts as a proton transmitter, highlighting the importance of conical intersections in governing its photophysics (Rode & Sobolewski, 2012).
Complex Formation and Structural Analysis
- VO(IV) Complexes Formation: The complex formation between oxovanadium(IV) and 3-hydroxypicolinic acid (3HPA) demonstrates the ambidentate binding properties of the ligand. This includes the formation of picolinate-type, salicylate-type, and mixed-type complexes (Kiss, Bényei, & Kiss, 2003).
Enhancing Mass Spectrometric Ionization Efficiency
- Improvement of Cannabinoids Detection: Picolinic acid esters have been utilized to enhance the mass spectrometric ionization efficiency of cannabinoids, showing significant sensitivity improvements in the detection of these compounds (Thieme, Sachs, Sachs, & Moore, 2015).
Decarboxylation Studies
- Decarboxylation Mechanisms: Studies on 3-substituted picolinic acids, including 3-hydroxypicolinic acid, have provided insights into the decarboxylation mechanisms in buffered aqueous solutions. The study helps in understanding the role of electron-withdrawing and electron-releasing substituents in these processes (Dunn, Lee, & Thimm, 1972).
Biopolymers Analysis
- Matrix for Laser Desorption Mass Spectrometry: 3-Aminopicolinic acid, a derivative of 3-hydroxypicolinic acid, has been found effective as a matrix for matrix-assisted laser desorption/ionization of DNA and proteins, facilitating the detection of biopolymers (Taranenko, Tang, Allman, Ch'ang, & Chen, 1994).
Biosynthesis and Bioengineering
- Reconstitution of Biosynthetic Pathway: The biosynthetic pathway of 3-hydroxypicolinic acid was reconstituted in vitro, revealing the enzymatic mechanism underlying its biosynthesis. This study opens avenues for engineering novel pyridine-based building blocks (Yun, Zhang, Lv, Deng, Deng, & Yu, 2019).
Luminescent Materials
- Lanthanide Luminescent Materials: Lanthanide complexes of 3-hydroxypicolinic acid have been prepared, showcasing their potential as photoactive centers in nanocomposite materials. Their photoluminescence properties offer applications in material science (Soares-Santos, Nogueira, Félix, Drew, Ferreira, Carlos, & Trindade, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Picolinic acid and its derivatives have been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects . They have also been used in the synthesis of new cocrystals for the discovery of compounds with potent herbicidal activity . Therefore, “3-(Hydroxymethyl)picolinic acid” and its derivatives could potentially be used in the development of new pharmaceuticals and herbicides .
properties
IUPAC Name |
3-(hydroxymethyl)pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-4-5-2-1-3-8-6(5)7(10)11/h1-3,9H,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBJYRPOZXOUIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)picolinic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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